molecular formula C10H8BrN B2815416 1-Bromo-4-methylisoquinoline CAS No. 1542564-70-4

1-Bromo-4-methylisoquinoline

Cat. No.: B2815416
CAS No.: 1542564-70-4
M. Wt: 222.085
InChI Key: IZLSEUQDOVQLRO-UHFFFAOYSA-N
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Description

4-Bromo-1-methylisoquinoline (CAS: 104704-40-7) is a brominated isoquinoline derivative with the molecular formula C₁₀H₈BrN and a molecular weight of 222.09 g/mol . It is a liquid at room temperature, with a purity of 95%, and is primarily used as a laboratory reagent in organic synthesis. The compound’s structure features a bromine atom at the 4-position and a methyl group at the 1-position of the isoquinoline scaffold, influencing its reactivity and physicochemical properties. It is supplied by Fluorochem and CymitQuimica, with typical packaging ranging from 100 mg to 5 g .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 4-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted isoquinolines with various functional groups.

    Oxidation: 1-Bromo-4-carboxyisoquinoline.

    Reduction: 4-Methylisoquinoline.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that isoquinoline derivatives, including 1-bromo-4-methylisoquinoline, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, research has shown that derivatives of isoquinoline can modulate signaling pathways involved in cancer progression .

2. Treatment of Inflammatory Bowel Disease
this compound has been explored as a potential therapeutic agent for inflammatory bowel disease (IBD). Research indicates that compounds inhibiting hypoxia-inducible factor (HIF) hydroxylase activity can ameliorate symptoms associated with IBD. The administration of such agents has been linked to reduced intestinal inflammation and improved mucosal healing in animal models .

3. Neuroprotective Effects
The compound's neuroprotective properties have also been studied, particularly in relation to neurodegenerative diseases. Isoquinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis Applications

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of various biologically active compounds. This property is particularly useful in the development of new pharmaceuticals .

2. Synthesis of Isoquinoline Alkaloids
The compound is also utilized in the synthesis of isoquinoline alkaloids, which are known for their diverse biological activities, including analgesic and antispasmodic effects. The ability to modify the isoquinoline structure opens avenues for creating novel derivatives with enhanced pharmacological profiles .

Biological Research Applications

1. Pharmacodynamics Studies
Research involving this compound contributes to pharmacodynamics studies where the interaction between drugs and biological systems is analyzed. The compound's ability to penetrate biological membranes makes it a candidate for studying drug transport mechanisms and bioavailability .

2. Mechanistic Studies on Disease Models
The compound has been employed in mechanistic studies related to various disease models, particularly those focusing on cancer and metabolic disorders. By understanding how this compound interacts with cellular pathways, researchers can elucidate potential therapeutic mechanisms and identify new targets for drug development .

Mechanism of Action

The mechanism of action of 1-Bromo-4-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Brominated Isoquinoline Derivatives

Structural and Physicochemical Properties

The table below compares 4-Bromo-1-methylisoquinoline with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Features
4-Bromo-1-methylisoquinoline 104704-40-7 C₁₀H₈BrN 222.09 Liquid No data High purity (95%), lab use
5-Bromoisoquinoline 34784-04-8 C₉H₆BrN 208.05 Solid 83–87 Lower MW, solid form
6-Bromoisoquinoline 34784-05-9 C₉H₆BrN 208.05 Liquid No data Density: 1.564 g/cm³
4-Bromo-6-methylisoquinoline 1204298-52-1 C₁₀H₈BrN 222.09 No data No data Methyl at 6-position; medicinal chemistry applications
4-Bromo-1-methoxyisoquinoline 746668-73-5 C₁₀H₈BrNO 238.08 No data No data Methoxy substituent; used in synthetic intermediates
1-Bromo-4-fluoroisoquinoline 1421517-86-3 C₉H₅BrFN 226.05 No data No data Fluorine substituent; reactivity in cross-coupling

Key Observations:

  • Substituent Position: The position of bromine and methyl groups significantly impacts properties. For example, 4-Bromo-6-methylisoquinoline (methyl at 6-position) is reported to enhance lipophilicity and bioactivity compared to 4-Bromo-1-methylisoquinoline .
  • Physical State: While 4-Bromo-1-methylisoquinoline is a liquid, 5-Bromoisoquinoline is a solid (mp 83–87°C), likely due to differences in molecular packing .
  • Functional Groups: Methoxy (in 4-Bromo-1-methoxyisoquinoline) and fluorine (in 1-Bromo-4-fluoroisoquinoline) substituents alter electronic properties, affecting reactivity in electrophilic substitutions .

4-Bromo-1-methylisoquinoline :

  • Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group may sterically hinder certain reactions .
  • Applications: Primarily used as a synthetic intermediate. No direct medicinal applications are reported, unlike its isomer 4-Bromo-6-methylisoquinoline, which is explored for pharmaceuticals due to structural similarity to bioactive molecules .

4-Bromo-6-methylisoquinoline :

  • Exhibits enhanced reactivity in electrophilic aromatic substitution due to bromine’s electron-withdrawing effect.

4-Bromo-1-methoxyisoquinoline :

  • The methoxy group acts as an electron donor, directing electrophilic attacks to specific positions. This compound is valuable for synthesizing heterocyclic frameworks .

Research Findings and Trends

  • Medicinal Chemistry: 4-Bromo-6-methylisoquinoline is prioritized over 4-Bromo-1-methylisoquinoline in drug discovery due to its optimized bioactivity .
  • Materials Science: Brominated isoquinolines, including 4-Bromo-1-methylisoquinoline, are studied for fluorescence properties, though data remain preliminary .

Biological Activity

1-Bromo-4-methylisoquinoline is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from various research findings.

This compound is characterized by a bromine atom at the 1-position and a methyl group at the 4-position of the isoquinoline ring. The compound can be synthesized through several methods, including nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to diverse derivatives with potentially enhanced biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells. For example, in assays involving human cancer cell lines such as H1975 and MGC-803, it exhibited cytotoxic effects with IC50 values indicating effective concentration levels required to inhibit cell growth .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AntimicrobialStaphylococcus aureusNot specified
Escherichia coliNot specified
AnticancerH1975 (lung cancer)11.0
MGC-803 (gastric cancer)5.1

The biological activities of this compound may be attributed to its ability to interact with various molecular targets within cells. The mechanism of action is believed to involve the disruption of critical cellular processes such as DNA replication and repair, leading to increased apoptosis in cancer cells . Additionally, its antimicrobial activity may stem from the inhibition of bacterial enzymes essential for cell wall synthesis.

Case Studies

Several studies have highlighted the effectiveness of isoquinoline derivatives, including this compound:

  • Anticancer Study : A study conducted on various isoquinoline derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against lung and gastric cancer cells. The study found that the presence of a bromine atom significantly improved the compound's ability to induce cell cycle arrest and apoptosis in cancerous cells .
  • Antimicrobial Research : In a comparative study involving multiple isoquinoline derivatives, this compound was found to have a notable effect against drug-resistant bacterial strains, suggesting its potential utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-4-methylisoquinoline, and how can purity be ensured during preparation?

  • Methodology : The synthesis typically involves bromination of 4-methylisoquinoline precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. For high purity, reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended. Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC to confirm structural integrity and purity ≥95% .
  • Key Data : For analogous brominated isoquinolines, yields range from 60–85% depending on solvent (e.g., DMF vs. THF) and catalyst (e.g., Lewis acids) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodology :

  • NMR : The bromine atom induces distinct deshielding in 1H NMR^1 \text{H NMR}, with aromatic protons appearing as multiplet signals between δ 7.5–8.5 ppm. The methyl group at position 4 resonates as a singlet near δ 2.6 ppm.
  • Mass Spectrometry : A molecular ion peak at m/z 222 (for C10H8BrN+\text{C}_{10}\text{H}_8\text{BrN}^+) with fragmentation patterns confirming the bromine substitution.
  • X-ray Crystallography : Resolves spatial arrangement, with Br–C bond lengths typically ~1.90 Å .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

  • Methodology : Store in amber vials at –20°C under inert atmosphere (argon or nitrogen). Exposure to light or moisture may lead to debromination (yielding 4-methylisoquinoline) or oxidation (forming isoquinoline N-oxide). Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the bromination of 4-methylisoquinoline derivatives?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at the 1-position due to enhanced bromide ion stabilization.
  • Catalyst Choice : FeCl₃ or AlCl₃ increases electrophilicity of bromine sources, improving regioselectivity.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify intermediates and optimize reaction time .

Q. What mechanistic insights explain contradictory yields reported for this compound synthesis across studies?

  • Methodology : Discrepancies often arise from:

  • Side Reactions : Competing debromination or dimerization under high-temperature conditions.
  • Impurity Profiles : Residual solvents (e.g., DMSO) may act as inhibitors. Use GC-MS to identify byproducts.
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings to evaluate activation energies. The bromine atom’s electron-withdrawing effect lowers the energy barrier for Pd-catalyzed reactions.
  • Molecular Docking : Predict binding affinity with biological targets (e.g., kinase enzymes) based on electrostatic potential maps .

Q. What strategies mitigate impurities in this compound batches, and how are they quantified?

  • Methodology :

  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate brominated byproducts.
  • Analytical Standards : Compare retention times and mass spectra against certified reference materials. Impurity thresholds should adhere to ICH guidelines (e.g., ≤0.15% for genotoxic impurities) .

Q. How does the methyl group at position 4 influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Methodology :

  • Hammett Analysis : The methyl group’s electron-donating effect increases electron density at the 1-position, enhancing nucleophilic substitution reactivity.
  • SAR Studies : Compare bioactivity (e.g., IC₅₀ values) against analogs lacking the methyl group to assess its role in target binding .

Q. What cross-disciplinary applications exist for this compound beyond organic synthesis?

  • Methodology :

  • Materials Science : As a ligand for transition-metal catalysts (e.g., Pd or Cu complexes) in C–H activation reactions.
  • Photophysics : Study its fluorescence quenching behavior in optoelectronic devices using time-resolved spectroscopy .

Properties

IUPAC Name

1-bromo-4-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSEUQDOVQLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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